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Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract
The chemical formula C10H10N2O2 represents a variety of isomers with distinct structural

features and corresponding differences in their physical, chemical, and biological properties.

This technical guide provides a comprehensive overview of the core physicochemical

properties of two prominent isomers: Procodazole and 2-(1-hydroxyethyl)-1H-quinazolin-4-one.

Detailed experimental protocols for the determination of these properties are provided, and all

quantitative data is summarized in structured tables for easy comparison. Furthermore, this

guide includes visualizations of the isomeric relationship and a generalized experimental

workflow for compound characterization, created using the DOT language for Graphviz.

Identified Isomers of C10H10N2O2
Two notable isomers corresponding to the chemical formula C10H10N2O2 are Procodazole, a

benzimidazole derivative, and 2-(1-hydroxyethyl)-1H-quinazolin-4-one, a quinazolinone

derivative. Their distinct ring structures are fundamental to their chemical behavior and

biological activities.
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Isomers of C10H10N2O2

C10H10N2O2

Procodazole
(3-(1H-benzimidazol-2-yl)propanoic acid) 2-(1-hydroxyethyl)-1H-quinazolin-4-one

Click to download full resolution via product page

Figure 1: Identified Isomers of C10H10N2O2
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The physical and chemical properties of Procodazole and 2-(1-hydroxyethyl)-1H-quinazolin-4-

one are summarized below. These properties are crucial for understanding the behavior of

these compounds in various experimental and physiological settings.

Procodazole
Procodazole, with the IUPAC name 3-(1H-benzimidazol-2-yl)propanoic acid, is a member of the

benzimidazoles.[1]

Property Value Source(s)

Molecular Formula C10H10N2O2 [1]

Molecular Weight 190.20 g/mol [1][2]

IUPAC Name
3-(1H-benzimidazol-2-

yl)propanoic acid
[1][2]

CAS Number 23249-97-0 [1][2]

Predicted Water Solubility 1.37 g/L

Solubility in DMSO 38 mg/mL [3]

Predicted logP 1.26

Predicted pKa (Strongest

Acidic)
4.36

Predicted pKa (Strongest

Basic)
5.44

2-(1-hydroxyethyl)-1H-quinazolin-4-one
This compound belongs to the quinazolinone class of heterocyclic compounds.[4][5]
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Property Value Source(s)

Molecular Formula C10H10N2O2 [6]

Molecular Weight 190.20 g/mol [6]

IUPAC Name
2-(1-hydroxyethyl)-1H-

quinazolin-4-one

CAS Number 14422-59-4 [6]

Melting Point Not Available

Boiling Point Not Available

Solubility Not Available

Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key

physicochemical properties of organic compounds like the isomers of C10H10N2O2.

Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting

range typically signifies a pure compound, while a broad melting range suggests the presence

of impurities.

Protocol: Capillary Method

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a

thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of

a heated block or an oil bath with a thermometer or a digital temperature probe.

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute,

especially near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire solid has turned into a clear liquid (completion of melting)

are recorded as the melting range.[5][7]

Solubility Determination
Solubility is a fundamental property that influences a compound's formulation, bioavailability,

and purification.

Protocol: Qualitative Solubility Testing

Solvent Selection: A range of solvents with varying polarities should be used, such as water,

ethanol, acetone, and hexane.

Sample Preparation: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is

placed in a test tube.

Solvent Addition: A measured volume of the solvent (e.g., 0.1 mL) is added to the test tube.

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled

temperature.

Observation: The mixture is visually inspected for the presence of undissolved solid. If the

solid dissolves completely, the compound is considered soluble at that concentration. The

process can be repeated with increasing amounts of solvent to determine an approximate

solubility value.[2][8]

UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems.

Protocol: Solution-Phase UV-Vis Spectroscopy

Solvent Selection: A UV-transparent solvent in which the compound is soluble is chosen

(e.g., ethanol, methanol, cyclohexane).
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Solution Preparation: A dilute solution of the compound with a known concentration is

prepared. The concentration should be adjusted to yield an absorbance value between 0.1

and 1.0 for optimal accuracy.

Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to

obtain a baseline spectrum.

Sample Measurement: The absorbance of the sample solution is then measured over a

specific wavelength range (e.g., 200-800 nm).

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding

molar absorptivity (ε) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds by providing information about the chemical environment of atomic nuclei.

Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Tube: The solution is transferred to a clean NMR tube.

Shimming: The NMR spectrometer's magnetic field is shimmed to achieve homogeneity.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters to

note are chemical shift (δ), integration, and multiplicity (splitting pattern). For ¹³C NMR, the

chemical shifts of the different carbon atoms are recorded.

Data Processing and Interpretation: The acquired data is processed (Fourier transform,

phasing, and baseline correction), and the resulting spectra are interpreted to determine the

structure of the molecule.

Visualization of Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a generalized workflow for the characterization of a novel

chemical compound.

Generalized Experimental Workflow for Compound Characterization

Synthesis & Purification
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Biological Evaluation
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Figure 2: Workflow for Compound Characterization
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Biological Activity and Potential Signaling Pathways
Procodazole
Procodazole is recognized as a non-specific active immunoprotective agent against viral and

bacterial infections.[3] More recent studies have identified it as a carbonic anhydrase inhibitor

with potential antitumor activity.[9] The inhibition of carbonic anhydrase IX is a key aspect of its

anticancer mechanism.[9]

2-(1-hydroxyethyl)-1H-quinazolin-4-one
The quinazolinone scaffold is a well-known pharmacophore present in numerous compounds

with a broad range of biological activities.[4][5] These activities include, but are not limited to,

anticancer, anti-inflammatory, antibacterial, antifungal, and anticonvulsant properties.[4][5][10]

The specific biological activities of the 2-(1-hydroxyethyl) substituted derivative are not

extensively documented in readily available literature, but it is expected to share some of the

general activities of the quinazolinone class.

The diagram below illustrates the diverse biological activities associated with the core

structures of the identified isomers.
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Biological Activities of Core Structures

Benzimidazole Core (Procodazole) Quinazolinone Core
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Figure 3: Biological Activities of Core Structures
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The chemical formula C10H10N2O2 encompasses isomers with significant structural and

functional diversity. This guide has provided a detailed overview of the known physicochemical

properties of Procodazole and 2-(1-hydroxyethyl)-1H-quinazolin-4-one, along with standardized

protocols for their experimental determination. The presented data and workflows offer a

valuable resource for researchers in the fields of chemistry and drug development, facilitating

further investigation and application of these and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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